molecular formula C10H7NOS B15070280 9H-Pyrano[3,2-e]benzothiazole CAS No. 29152-19-0

9H-Pyrano[3,2-e]benzothiazole

Cat. No.: B15070280
CAS No.: 29152-19-0
M. Wt: 189.24 g/mol
InChI Key: HAOAWNPZCWBFIN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

A simple and efficient synthetic approach to 2-amino-9H-chromeno[2,3-d]thiazol-9-ones involves copper-promoted cascade reactions. This method employs easily available 2-amino-3-iodochromones and amines as substrates. The reaction conditions typically involve moderate temperatures and the use of carbon disulfide as a reagent .

Industrial Production Methods

While specific industrial production methods for 9H-Chromeno[5,6-d]thiazole are not extensively documented, the synthetic routes developed in laboratory settings can be scaled up for industrial applications. The use of readily available starting materials and efficient reaction conditions makes this compound a viable candidate for large-scale production .

Chemical Reactions Analysis

Types of Reactions

9H-Chromeno[5,6-d]thiazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield hydroxylated derivatives, while reduction reactions can produce hydrogenated compounds .

Scientific Research Applications

9H-Chromeno[5,6-d]thiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9H-Chromeno[5,6-d]thiazole involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity is likely due to its ability to inhibit the production of pro-inflammatory cytokines. The compound may also interact with enzymes and receptors involved in various biological processes, leading to its diverse pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9H-Chromeno[5,6-d]thiazole is unique due to its combination of chromene and thiazole structural features, which confer a wide range of pharmacological activities.

Properties

CAS No.

29152-19-0

Molecular Formula

C10H7NOS

Molecular Weight

189.24 g/mol

IUPAC Name

9H-pyrano[3,2-e][1,3]benzothiazole

InChI

InChI=1S/C10H7NOS/c1-2-7-8(12-5-1)3-4-9-10(7)11-6-13-9/h1,3-6H,2H2

InChI Key

HAOAWNPZCWBFIN-UHFFFAOYSA-N

Canonical SMILES

C1C=COC2=C1C3=C(C=C2)SC=N3

Origin of Product

United States

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